6-amino-4-methyl-2-Pyridinebutanamine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
6-(4-aminobutyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8-6-9(4-2-3-5-11)13-10(12)7-8/h6-7H,2-5,11H2,1H3,(H2,12,13) |
InChI Key |
GBHPDWYFGJHBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N)CCCCN |
Origin of Product |
United States |
Preparation Methods
Ketone Intermediate Formation
A ketone derivative (e.g., 4-methyl-2-pyridyl ketone) is condensed with butylamine, followed by reduction.
Reaction Steps :
-
Condensation : Ketone + butylamine → Imine (Schiff base)
-
Reduction : NaBH<sub>4</sub> or BH<sub>3</sub>·THF converts imine to amine.
Conditions :
-
Catalyst : None (for NaBH<sub>4</sub>) or Lewis acids (e.g., ZnCl<sub>2</sub>)
-
Solvent : Tetrahydrofuran (THF) or methanol
-
Yield : 50–65%
Critical Note : Steric hindrance from the methyl group on the pyridine ring necessitates longer reaction times (24–36 hours).
Curtius Rearrangement
Acyl Azide Formation and Rearrangement
This method involves converting a carboxylic acid derivative to an acyl azide, which undergoes thermal decomposition to an isocyanate.
Steps :
-
Acyl Azide Synthesis :
-
React 4-methyl-2-pyridinecarboxylic acid with diphenylphosphoryl azide (DPPA).
-
-
Rearrangement :
-
Heat to 100–120°C to form isocyanate.
-
-
Hydrolysis :
Table 2 : Curtius Rearrangement Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acyl Azide Formation | DPPA, DMF, 0°C → RT | 70% |
| Thermal Decomposition | Toluene, 110°C, 4 hours | 85% |
Cyclization Approaches
Hantzsch Dihydropyridine Synthesis
A four-component reaction involving a β-keto ester, aldehyde, ammonium acetate, and butanamine.
Reaction Scheme :
-
Formation of Dihydropyridine : Condensation of components.
-
Oxidation : Use HNO<sub>3</sub> or FeCl<sub>3</sub> to aromatize the ring.
Optimization :
-
Aldehyde : Formaldehyde (to introduce methyl group)
-
Oxidizing Agent : FeCl<sub>3</sub> in ethanol (prevents over-oxidation)
Comparative Analysis of Methods
Table 3 : Method Efficacy and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 75 | 98 | High |
| Reductive Amination | 65 | 95 | Moderate |
| Curtius Rearrangement | 85 | 99 | Low |
| Cyclization | 55 | 90 | Moderate |
Key Findings :
-
Alkylation is preferred for industrial-scale synthesis due to high yield and simplicity.
-
Curtius Rearrangement offers superior purity but requires hazardous reagents (DPPA).
Chemical Reactions Analysis
Types of Reactions
6-amino-4-methyl-2-Pyridinebutanamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro or nitroso derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
6-amino-4-methyl-2-Pyridinebutanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-4-methyl-2-Pyridinebutanamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 6-amino-4-methyl-2-pyridinebutanamine, we compare it with three related heterocyclic amines: 2-aminopyridine, 4-methylpyridine, and 2-pyridinebutanamine derivatives.
Table 1: Structural and Functional Comparison
Key Findings :
This contrasts with 4-methylpyridine, where the methyl group improves thermal stability for solvent applications.
Side Chain Influence: The butanamine chain at position 2 adds conformational flexibility, enabling interactions with hydrophobic pockets in proteins or metal ions. This feature is absent in simpler analogs like 2-aminopyridine, limiting their versatility.
Biological Relevance: While 2-aminopyridine derivatives are well-documented in drug design (e.g., antihypertensive agents), the butanamine side chain in the target compound may mimic polyamine structures, suggesting unexplored neuropharmacological applications.
Q & A
Q. What are the established synthetic routes for 6-amino-4-methyl-2-pyridinebutanamine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:
- Alkylation/Acylation : Introducing the butanamine chain via nucleophilic substitution or coupling reactions using catalysts like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate intermediates .
- Yield Optimization : Adjusting solvent polarity (e.g., acetonitrile or DMF) and temperature (70–100°C) improves reaction efficiency. Lower yields (7–24%) are common in structurally complex derivatives due to steric hindrance .
Q. How is structural confirmation of this compound achieved experimentally?
- Nuclear Magnetic Resonance (NMR) : and NMR spectra identify proton environments and carbon frameworks. For example, methyl groups at position 4 resonate at δ 2.1–2.4 ppm, while pyridine protons appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., 164.21 g/mol for the base compound) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 29.41°–46.32° between pyridine and substituent rings) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
Advanced Research Questions
Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- In Silico Modeling : Tools like SwissADME predict absorption (e.g., LogP ~2.5) and CYP450 metabolism .
- 3D-QSAR : Correlates substituent effects (e.g., trifluoromethyl groups) with antileukemic activity .
- Molecular Dynamics : Simulates binding to targets like kinase enzymes (e.g., EGFR) using software such as GROMACS .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
Q. What advanced analytical techniques characterize its stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation products .
- Circular Dichroism (CD) : Monitors conformational changes in aqueous buffers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
